molecular formula C11H13N3O2S2 B2427657 [(1,3-Benzothiazol-2-yl)(morpholin-4-yl)imino-lambda6-sulfanyl]one CAS No. 2241140-11-2

[(1,3-Benzothiazol-2-yl)(morpholin-4-yl)imino-lambda6-sulfanyl]one

Cat. No.: B2427657
CAS No.: 2241140-11-2
M. Wt: 283.36
InChI Key: SJLXXZQLVVVVKL-UHFFFAOYSA-N
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Description

[(1,3-Benzothiazol-2-yl)(morpholin-4-yl)imino-lambda6-sulfanyl]one is a complex organic compound that features a benzothiazole ring fused with a morpholine ring and a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-Benzothiazol-2-yl)(morpholin-4-yl)imino-lambda6-sulfanyl]one typically involves the reaction of 2-mercaptobenzothiazole with morpholine derivatives under specific conditions. One common method includes the use of acid chlorides to facilitate the formation of the desired compound. The reaction can be summarized as follows:

    Starting Materials: 2-mercaptobenzothiazole and morpholine derivatives.

    Reaction Conditions: The reaction is typically carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: The 2-mercaptobenzothiazole is first treated with the acid chloride to form an intermediate, which then reacts with the morpholine derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

[(1,3-Benzothiazol-2-yl)(morpholin-4-yl)imino-lambda6-sulfanyl]one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

[(1,3-Benzothiazol-2-yl)(morpholin-4-yl)imino-lambda6-sulfanyl]one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(1,3-Benzothiazol-2-yl)(morpholin-4-yl)imino-lambda6-sulfanyl]one involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: A simpler compound with similar structural features but lacking the morpholine and sulfur groups.

    2-Mercaptobenzothiazole: Contains a thiol group, making it more reactive in certain chemical reactions.

    Morpholine: A simpler ring structure that lacks the benzothiazole moiety.

Uniqueness

[(1,3-Benzothiazol-2-yl)(morpholin-4-yl)imino-lambda6-sulfanyl]one is unique due to its combination of a benzothiazole ring, a morpholine ring, and a sulfur atom. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-imino-morpholin-4-yl-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S2/c12-18(15,14-5-7-16-8-6-14)11-13-9-3-1-2-4-10(9)17-11/h1-4,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLXXZQLVVVVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=N)(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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